molecular formula C13H9ClN2 B15067149 3-Chloro-2-phenyl-2H-indazole CAS No. 70704-39-1

3-Chloro-2-phenyl-2H-indazole

Cat. No.: B15067149
CAS No.: 70704-39-1
M. Wt: 228.67 g/mol
InChI Key: KNRKUCQCFWQBOZ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and a phenyl group at the second position of the indazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-phenyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylhydrazine with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-phenyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Chloro-2-phenyl-2H-indazole has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Phenyl-2H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-Bromo-2-phenyl-2H-indazole: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical properties.

    2-Phenyl-1H-indazole: The position of the nitrogen atom in the ring differs, leading to variations in chemical behavior and applications.

Uniqueness: The presence of the chlorine atom at the third position in 3-Chloro-2-phenyl-2H-indazole imparts unique chemical properties, such as increased reactivity in substitution reactions. This structural feature also influences its biological activity, making it distinct from other indazole derivatives.

Properties

CAS No.

70704-39-1

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-chloro-2-phenylindazole

InChI

InChI=1S/C13H9ClN2/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-9H

InChI Key

KNRKUCQCFWQBOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Cl

Origin of Product

United States

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